2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure combining a chlorophenyl group, an oxadiazole ring, and a dihydropyridinone moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step often starts with the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Synthesis of the Dihydropyridinone Moiety: The dihydropyridinone ring can be synthesized via a Hantzsch reaction, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling Reactions: The final step involves coupling the oxadiazole and dihydropyridinone intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridinone moiety, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
Biologically, the compound’s potential as a pharmacophore is explored, particularly for its interactions with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemical entities.
Mechanism of Action
The mechanism of action of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for carboxylic acids, enhancing binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methylphenyl)acetamide
- **2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity compared to similar compounds. The presence of the 3,5-dimethylphenyl group may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of the compound, from its synthesis to its applications and unique characteristics
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-9-15(2)11-19(10-14)25-20(29)13-28-12-17(5-8-21(28)30)23-26-22(27-31-23)16-3-6-18(24)7-4-16/h3-12H,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGPBDXCWIGHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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